N-(4-aminophenyl)thiophene-2-carboxamide
CAS No.: 39880-86-9
Cat. No.: VC21456998
Molecular Formula: C11H10N2OS
Molecular Weight: 218.28g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 39880-86-9 |
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Molecular Formula | C11H10N2OS |
Molecular Weight | 218.28g/mol |
IUPAC Name | N-(4-aminophenyl)thiophene-2-carboxamide |
Standard InChI | InChI=1S/C11H10N2OS/c12-8-3-5-9(6-4-8)13-11(14)10-2-1-7-15-10/h1-7H,12H2,(H,13,14) |
Standard InChI Key | JAANUULEQHTUGY-UHFFFAOYSA-N |
SMILES | C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)N |
Canonical SMILES | C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)N |
Chemical Structure and Properties
Structural Features
N-(4-aminophenyl)thiophene-2-carboxamide consists of a thiophene ring connected to a 4-aminophenyl group via an amide bond. The compound's structure includes several key components:
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A five-membered thiophene ring containing a sulfur atom
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A carboxamide (-CONH-) linking group
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A para-substituted phenyl ring with an amino (-NH₂) group at the 4-position
This structural arrangement provides multiple sites for hydrogen bonding and other non-covalent interactions, which are critical for its biological activities.
Physical and Chemical Properties
The physical and chemical properties of N-(4-aminophenyl)thiophene-2-carboxamide are summarized in Table 1, which provides essential information for researchers working with this compound.
Table 1: Physical and Chemical Properties of N-(4-aminophenyl)thiophene-2-carboxamide
The compound's molecular structure provides multiple sites for hydrogen bond formation, with the amino group acting as a hydrogen bond donor and the carbonyl oxygen of the carboxamide functioning as a hydrogen bond acceptor . These features are crucial for its interaction with biological targets.
Synthesis and Preparation
Synthetic Routes
Several methods have been reported for the synthesis of N-(4-aminophenyl)thiophene-2-carboxamide and related derivatives. The most common synthetic approach involves the condensation reaction between thiophene-2-carboxylic acid (or its activated derivatives) and 4-aminoaniline . The general synthetic pathway is outlined below:
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Activation of thiophene-2-carboxylic acid using coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide hydrochloride (EDC·HCl) and 4-dimethylaminopyridine (DMAP)
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Nucleophilic attack by 4-aminoaniline on the activated carboxylic acid
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Formation of the amide bond with the elimination of water
This approach has been widely used to synthesize a variety of thiophene carboxamide derivatives with different substituents, allowing for structure-activity relationship studies .
Alternative Synthetic Methods
Alternative methods for synthesizing N-(4-aminophenyl)thiophene-2-carboxamide include:
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Microwave-assisted synthesis, which significantly reduces reaction time while maintaining good yields
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Use of thiophene-2-carbonyl chloride as an acylating agent, which directly reacts with 4-aminoaniline to form the desired product
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One-pot synthetic procedures that involve the cyclization of precursor compounds to form the thiophene ring followed by amide bond formation
For example, one synthetic route described in the literature involves the reaction of 2-chloroacetamide derivatives with thiocarbamoyl compounds in basic conditions, leading to the formation of thiophene carboxamide derivatives .
Biological Activity
Antibacterial Activity
N-(4-aminophenyl)thiophene-2-carboxamide and its derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The antibacterial properties of these compounds are attributed to their ability to interact with various bacterial targets, including cell wall components and enzymes involved in essential bacterial processes .
Research by Molecules (2023) demonstrated that thiophene-2-carboxamide analogues exhibit promising activity against extended-spectrum β-lactamase (ESBL) producing clinical strains of Escherichia coli ST131 . These compounds interact with the binding pocket of the β-lactamase enzyme, potentially inhibiting its activity and overcoming antibiotic resistance mechanisms .
Table 2 summarizes the antibacterial activity of selected thiophene carboxamide derivatives against various bacterial strains.
Table 2: Antibacterial Activity of Thiophene Carboxamide Derivatives
*N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues
**Amino thiophene-2-carboxamide derivatives
Molecular docking studies have revealed that these compounds interact with binding pocket residues in the active site of bacterial enzymes, such as β-lactamase . The binding involves both hydrogen bonding and hydrophobic interactions, which contribute to their antibacterial efficacy .
*Thiophene carboxamide derivatives with structures similar to N-(4-aminophenyl)thiophene-2-carboxamide
Molecular docking studies have shown that these compounds interact with the colchicine binding site of tubulin, with the thiophene ring playing a crucial role in the binding interactions . The high aromaticity of the thiophene ring contributes to the formation of π-interactions with the binding site, enhancing the stability of the complex .
Other Biological Activities
In addition to antibacterial and anticancer properties, N-(4-aminophenyl)thiophene-2-carboxamide and its derivatives have demonstrated several other biological activities, including:
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Antioxidant Activity: Some thiophene-2-carboxamide derivatives have shown significant antioxidant properties in the ABTS assay, with inhibition activities comparable to ascorbic acid .
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Antiviral Activity: Certain thiophene carboxamide derivatives have demonstrated activity against norovirus, with EC₅₀ values in the micromolar range . The most potent compounds showed EC₅₀ values as low as 0.53 μM, making them promising candidates for antiviral drug development .
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Anti-Alzheimer's Activity: N-(4-methylpyridin-2-yl)thiophene-2-carboxamides have been investigated for their cholinesterase inhibition properties, which are relevant for the treatment of Alzheimer's disease .
These diverse biological activities highlight the versatility of the thiophene carboxamide scaffold and its potential in various therapeutic applications.
Structure-Activity Relationships
Structure-activity relationship (SAR) studies of N-(4-aminophenyl)thiophene-2-carboxamide and related derivatives have provided valuable insights into the structural features that influence their biological activities . These studies have identified several key structural elements that impact the compounds' effectiveness:
Role of the Thiophene Ring
The thiophene ring serves as a critical component of the molecule, contributing to its biological activities through:
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Providing a rigid scaffold that positions other functional groups in optimal orientations for target interactions
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Contributing to binding interactions through its aromatic character and ability to form π-interactions
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Influencing the compound's physicochemical properties, such as lipophilicity and metabolic stability
Studies have shown that modifications to the thiophene ring, such as halogenation at specific positions, can significantly enhance biological activities . For instance, bromination at the 3- and 5-positions of the thiophene ring has been associated with increased antiviral activity .
Importance of the Amide Linkage
The carboxamide linkage (-CONH-) plays a crucial role in the biological activities of these compounds by:
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Forming hydrogen bonds with target proteins through both the NH and C=O groups
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Providing conformational flexibility necessary for adapting to binding sites
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Connecting the thiophene and phenyl rings in a specific spatial arrangement that facilitates target interactions
Effect of Substituents on the Phenyl Ring
The substituents on the phenyl ring significantly influence the biological activities of thiophene carboxamide derivatives:
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The amino group at the para position can form hydrogen bonds with target proteins and influence the electronic properties of the phenyl ring
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Addition of methoxy or other electron-donating groups to the phenyl ring has been associated with enhanced antibacterial activity
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Halogen substituents on the phenyl ring can improve binding interactions through halogen bonding and increased lipophilicity
Table 4: Structure-Activity Relationships of Thiophene Carboxamide Derivatives
These SAR findings provide valuable guidance for the rational design of new thiophene carboxamide derivatives with improved biological activities and physicochemical properties.
Applications in Drug Discovery
N-(4-aminophenyl)thiophene-2-carboxamide and its derivatives have shown promising potential in drug discovery efforts across multiple therapeutic areas. Their versatile structure and diverse biological activities make them valuable scaffolds for developing new therapeutic agents .
Antimicrobial Drug Development
The antibacterial properties of thiophene carboxamide derivatives make them promising candidates for developing new antimicrobial agents, particularly against drug-resistant bacteria . Their ability to interact with bacterial enzymes, such as β-lactamases, suggests potential applications in addressing antibiotic resistance mechanisms .
Research has shown that certain thiophene carboxamide derivatives exhibit potent activity against ESBL-producing E. coli strains, which are notorious for their resistance to multiple antibiotics . The compounds 4a and 4c demonstrated the highest activity against these resistant strains, suggesting their potential as novel β-lactamase inhibitors .
Anticancer Drug Development
The anticancer properties of thiophene carboxamide derivatives highlight their potential in cancer therapy . Their ability to inhibit tubulin polymerization and disrupt microtubule formation suggests applications in developing antimitotic agents for cancer treatment .
Molecular docking studies have revealed that thiophene carboxamide derivatives interact with the colchicine binding site of tubulin, with binding patterns similar to established anticancer drugs like Combretastatin A-4 (CA-4) . The compounds 2b and 2e showed significant cytotoxic effects against hepatocellular carcinoma cells, with IC₅₀ values in the low micromolar range .
Antiviral Drug Development
Thiophene carboxamide derivatives have demonstrated promising antiviral activities, particularly against norovirus . The most potent compounds exhibited EC₅₀ values as low as 0.53 μM, representing a significant improvement over initial hit compounds .
Time-of-addition assays suggested that these compounds act on intracellular viral replication or the late stages of viral infection, providing valuable insights into their mechanism of action . These findings highlight the potential of thiophene carboxamide derivatives in developing new antiviral therapies.
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